Amyloid beta-peptide(25-35) Amyloid beta-peptide(25-35)
Brand Name: Vulcanchem
CAS No.: 131602-53-4
VCID: VC21540222
InChI: InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)
SMILES: CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
Molecular Formula: C45H81N13O14S
Molecular Weight: 1060.3 g/mol

Amyloid beta-peptide(25-35)

CAS No.: 131602-53-4

VCID: VC21540222

Molecular Formula: C45H81N13O14S

Molecular Weight: 1060.3 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Amyloid beta-peptide(25-35) - 131602-53-4

Description

Amyloid beta-peptide (25-35) is a fragment of the amyloid beta-protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This peptide is known for its neurotoxic effects and is often used in research to study the mechanisms underlying Alzheimer's disease. The peptide's sequence is NH2-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-COOH, spanning amino acids 25 to 35 of the full-length amyloid beta-protein .

Biological Activity and Neurotoxicity

Amyloid beta-peptide (25-35) is functionally required for the neurotrophic and neurotoxic effects associated with Alzheimer's disease . Research has shown that this peptide can induce morphological alterations in dendritic spines, affecting synaptic plasticity and contributing to memory impairment . The peptide's neurotoxicity is linked to its ability to form pores in cellular membranes, leading to ion flux and cellular damage .

Structural Features and Conformations

The structure of amyloid beta-peptide (25-35) varies depending on its environment. In lipid membranes, it forms β-barrel-like structures that can conduct calcium ions . In solution, the peptide exhibits a predominantly β-turn conformation when dissolved in dimethyl sulfoxide (DMSO) . The peptide's self-assembly into β-sheet fibrils is a critical aspect of its toxicity and is influenced by environmental conditions .

Membrane Interactions and Damage

Amyloid beta-peptide (25-35) interacts with lipid membranes, causing structural changes and reorganization. These interactions lead to membrane damage and permeabilization, which are central to the peptide's cytotoxic effects . The presence of cholesterol in membranes can influence the structure and function of the peptide .

Research Findings and Implications

Recent studies have highlighted the peptide's role in disrupting synaptic plasticity and impairing learning and memory . The peptide's ability to induce changes in dendritic spine morphology and alter the expression of key synaptic proteins supports its involvement in Alzheimer's disease pathology .

Table 1: Key Features of Amyloid Beta-Peptide (25-35)

FeatureDescription
SequenceNH2-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-COOH
Biological ActivityNeurotrophic and neurotoxic effects
Structural FeaturesForms β-barrel-like structures in membranes, β-turn conformation in DMSO
Membrane InteractionsCauses membrane permeabilization and damage
Research ImplicationsLinked to Alzheimer's disease pathology, disrupts synaptic plasticity

Table 2: Effects of Amyloid Beta-Peptide (25-35) on Membranes

EffectMechanism
Membrane PermeabilizationForms pores, allowing ion flux
Structural ReorganizationInduces changes in lipid bilayer structure
CytotoxicityLeads to cellular damage and death
CAS No. 131602-53-4
Product Name Amyloid beta-peptide(25-35)
Molecular Formula C45H81N13O14S
Molecular Weight 1060.3 g/mol
IUPAC Name 2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)
Standard InChIKey WIHBNMPFWRHGDF-UHFFFAOYSA-N
SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
Canonical SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
Purity 98%
Sequence Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met
PubChem Compound 3407255
Last Modified Aug 15 2023

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